molecular formula C17H20ClN3OS B592769 n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride CAS No. 1126432-66-3

n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride

Cat. No.: B592769
CAS No.: 1126432-66-3
M. Wt: 349.877
InChI Key: CIRZLKBZMORWRI-UHFFFAOYSA-N
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Description

N-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C17H20ClN3OS and its molecular weight is 349.877. The purity is usually 95%.
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Scientific Research Applications

  • It was identified as an impurity in the pharmaceutical substance quetiapine fumarate. The structure of this impurity was confirmed using spectroscopic methods, highlighting its relevance in pharmaceutical quality control (Stolarczyk et al., 2009).

  • A derivative of this compound, 1-(1,3,5-triazin-yl)piperidine-4-carboxamide, was found to inhibit soluble epoxide hydrolase. This indicates its potential utility in medicinal chemistry, especially in the development of compounds for disease models (Thalji et al., 2013).

  • Another derivative, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, showed significant anti-acetylcholinesterase activity, suggesting its potential application in treating conditions like dementia (Sugimoto et al., 1990).

  • The compound has been explored in the context of synthesizing novel antidepressant and anxiolytic agents, demonstrating its relevance in the development of psychiatric medications (Kumar et al., 2017).

  • It has also been studied for its potential as an antipsychotic agent. For example, heterocyclic analogues of 1192U90, which include derivatives of N-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride, were evaluated for their antipsychotic properties (Norman et al., 1996).

  • Comparative studies on the derivative FG5803, a 1-piperazinecarboxamide derivative, showed its potential as an antipsychotic drug with fewer adverse effects than traditional antipsychotics (Björk et al., 1994).

  • l-Piperazine-2-carboxylic acid derived N-formamides, related to this compound, have been developed as enantioselective Lewis basic catalysts for chemical reactions, suggesting applications in synthetic chemistry (Wang et al., 2006).

Mechanism of Action

Properties

IUPAC Name

N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS.ClH/c21-17(20-12-10-18-11-13-20)19-15-8-4-5-9-16(15)22-14-6-2-1-3-7-14;/h1-9,18H,10-13H2,(H,19,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRZLKBZMORWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.